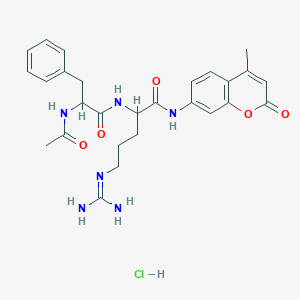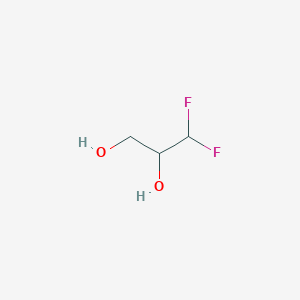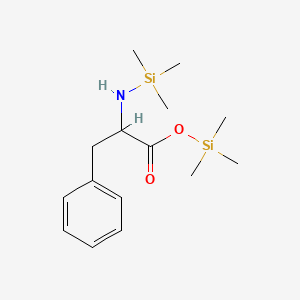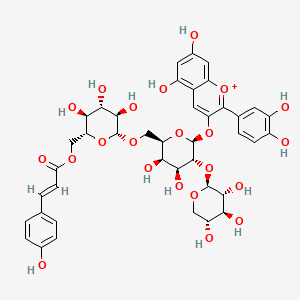
2-Bromo-5,10-dihydrophenazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5,10-dihydrophenazine is an organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields. The bromine substitution at the 2-position of the phenazine ring enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5,10-dihydrophenazine typically involves the bromination of 5,10-dihydrophenazine. A common method includes the reaction of 5,10-dihydrophenazine with bromine in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and product purity. The use of automated reactors and precise temperature control systems ensures high yield and consistency in the production of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced phenazine derivatives.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for these transformations.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Oxidized phenazine derivatives.
Reduction: Reduced phenazine derivatives.
Substitution: Phenazine derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
2-Bromo-5,10-dihydrophenazine has found applications in several scientific research areas:
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed as a catalyst or catalyst precursor in various organic reactions.
Biology:
Antimicrobial Agents: Phenazine derivatives, including this compound, exhibit antimicrobial properties and are studied for their potential use in treating bacterial infections.
Medicine:
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals, particularly for its antimicrobial and anticancer properties.
Industry:
Material Science: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2-Bromo-5,10-dihydrophenazine largely depends on its application. In antimicrobial studies, it is believed to interfere with bacterial cell wall synthesis or disrupt cellular respiration. The bromine atom enhances its reactivity, allowing it to interact with various molecular targets within the cell. In material science, its electronic properties are exploited to improve the performance of organic electronic devices.
類似化合物との比較
5,10-Dihydrophenazine: Lacks the bromine substitution, making it less reactive compared to 2-Bromo-5,10-dihydrophenazine.
2-Chloro-5,10-dihydrophenazine: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and applications.
2-Iodo-5,10-dihydrophenazine: Contains an iodine atom, which can lead to different reactivity patterns due to the larger atomic size and different electronic properties.
Uniqueness: this compound stands out due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile compound for various synthetic and industrial applications, offering unique advantages over its chloro and iodo counterparts.
特性
分子式 |
C12H9BrN2 |
|---|---|
分子量 |
261.12 g/mol |
IUPAC名 |
2-bromo-5,10-dihydrophenazine |
InChI |
InChI=1S/C12H9BrN2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7,14-15H |
InChIキー |
KJBMEMWNNPPYPL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC3=C(N2)C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B12097641.png)


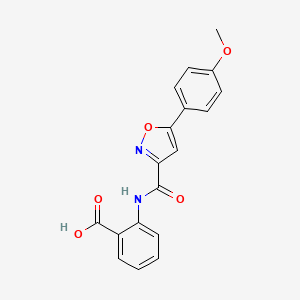

![4-Amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxido-4-piperidinyl]-2-methoxybenzamide](/img/structure/B12097675.png)
![cyclo[DL-Ala-DL-Trp-DL-Phe-DL-xiThr-DL-Phe-DL-Pro]](/img/structure/B12097678.png)
